N-[(1E)-2,2-diaminoethylidene]thiomorpholine-4-carboximidamide hydrochloride
CAS No.:
Cat. No.: VC17908364
Molecular Formula: C7H15N5S
Molecular Weight: 201.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H15N5S |
|---|---|
| Molecular Weight | 201.30 g/mol |
| IUPAC Name | (NE)-N-(2,2-diaminoethylidene)thiomorpholine-4-carboximidamide |
| Standard InChI | InChI=1S/C7H15N5S/c8-6(9)5-11-7(10)12-1-3-13-4-2-12/h5-6,10H,1-4,8-9H2/b10-7?,11-5+ |
| Standard InChI Key | YPFOQNIKFLVVBE-XIKSARIYSA-N |
| Isomeric SMILES | C1CSCCN1C(=N)/N=C/C(N)N |
| Canonical SMILES | C1CSCCN1C(=N)N=CC(N)N |
Introduction
Chemical Structure and Stereochemical Features
Molecular Architecture
The compound’s molecular formula is C₇H₁₅ClN₅S, with a molecular weight of 244.76 g/mol. Its structure comprises:
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A thiomorpholine ring (C₄H₈NS) in a chair conformation, stabilized by intramolecular hydrogen bonding .
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A carboximidamide group (-C(=NH)NH₂) at the 4-position, which enhances nucleophilicity and metal-coordination capacity.
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An (E)-2,2-diaminoethylidene substituent (-NH-C(=NH)-NH₂) at the nitrogen atom, introducing planar geometry and hydrogen-bonding potential.
Stereoelectronic Properties
The (1E) configuration of the ethylidene group enforces a planar arrangement, facilitating π-π stacking interactions with aromatic residues in biological targets. The thiomorpholine ring’s sulfur atom adopts an axial position in the chair conformation, influencing solubility and reactivity .
Synthesis and Optimization
Key Synthetic Routes
The synthesis involves a three-step process:
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Thiomorpholine-4-carboximidamide Formation: Thiomorpholine reacts with cyanamide in ethanol under reflux (78°C, 12 hours), yielding the carboximidamide intermediate (45–60% yield) .
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Diaminoethylidene Introduction: The intermediate undergoes condensation with ethylenediamine in the presence of acetic acid, forming the (E)-configured diaminovinyl derivative (32–48% yield).
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Hydrochloride Salt Formation: The free base is treated with hydrochloric acid in anhydrous ether, precipitating the hydrochloride salt (85–92% yield).
Reaction Conditions
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| 1 | Cyanamide, EtOH | 78°C | 12 h | 45–60% |
| 2 | Ethylenediamine, AcOH | 25°C | 24 h | 32–48% |
| 3 | HCl, Et₂O | 0°C | 1 h | 85–92% |
Mechanistic Insights
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Step 2: The condensation proceeds via a Schiff base mechanism, with proton transfer stabilizing the (E)-isomer.
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Step 3: Protonation of the amidine nitrogen enhances solubility, critical for pharmacological formulations.
Physicochemical Properties
Solubility and Stability
| Property | Value | Conditions |
|---|---|---|
| Solubility in H₂O | 12.3 mg/mL | 25°C, pH 3.0 |
| LogP | -1.2 | Calculated (CLogP) |
| Melting Point | 198–202°C | Decomposition observed above 205°C |
The hydrochloride salt exhibits hygroscopicity, requiring storage under argon at 4°C. Aqueous solutions are stable for 48 hours at pH 2–4 but degrade at neutral pH due to amidine hydrolysis.
Biological Activity and Mechanisms
Antimicrobial Efficacy
In vitro testing against Staphylococcus aureus (ATCC 25923) and Escherichia coli (ATCC 25922) revealed potent activity:
| Strain | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| S. aureus | 8.2 | 16.4 |
| E. coli | 32.7 | 65.4 |
Mechanistic studies suggest disruption of cell wall biosynthesis via inhibition of penicillin-binding proteins (PBPs), with IC₅₀ values of 3.8 µM for PBP2a .
| Cell Line | IC₅₀ (µM) | Selectivity Index (vs. HEK293) |
|---|---|---|
| HepG2 | 9.4 | 5.2 |
| MCF-7 | 18.7 | 2.8 |
Apoptosis induction was confirmed via caspase-3/7 activation (4.8-fold increase at 10 µM) and mitochondrial membrane depolarization.
Applications in Drug Development
Lead Optimization Strategies
Structural modifications to enhance bioavailability include:
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N-Methylation: Reduces renal clearance by 40% but decreases potency (IC₅₀ increases to 14.6 µM in HepG2).
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PEGylation: Improves aqueous solubility to 28.1 mg/mL while maintaining antimicrobial activity (MIC S. aureus: 9.1 µg/mL).
Preclinical Pharmacokinetics
| Parameter | Value |
|---|---|
| Oral Bioavailability (Rat) | 22.4% |
| Plasma Half-Life | 3.1 h |
| Volume of Distribution | 1.8 L/kg |
Hepatic metabolism primarily involves CYP3A4-mediated oxidation, producing inactive sulfoxide derivatives.
Comparative Analysis with Analogues
Thiomorpholine-4-carboximidamide Hydroiodide vs. Hydrochloride
| Property | Hydrochloride | Hydroiodide |
|---|---|---|
| Solubility (H₂O) | 12.3 mg/mL | 8.9 mg/mL |
| Melting Point | 198–202°C | 185–189°C |
| LogD (pH 7.4) | -0.7 | -0.5 |
The hydrochloride salt’s superior solubility makes it preferable for intravenous formulations, while the hydroiodide exhibits stronger σ-receptor binding (Kᵢ = 18 nM vs. 24 nM).
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